1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide
Description
IUPAC Systematic Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its parent structure, 1-[(1-amino-2-methylpropan-2-yl)oxy]-2-methoxyethane. The free base form is systematically named 2-(2-methoxyethoxy)-2-methylpropan-1-amine . Upon hydrobromide salt formation, the primary amine group undergoes protonation, leading to the revised IUPAC name 2-(2-methoxyethoxy)-2-methylpropan-1-aminium bromide .
The naming process follows these steps:
- Longest carbon chain identification : The propan-1-amine backbone serves as the primary structure.
- Substituent prioritization : The 2-methyl group and 2-methoxyethoxy ether group are assigned positional descriptors.
- Salt designation : The suffix "-aminium bromide" replaces "-amine" to denote the quaternary ammonium cation and bromide counterion.
Molecular Formula and Constitutional Isomerism
The hydrobromide salt has a molecular formula of C₇H₁₈BrNO₂ , distinguishing it from the free base (C₇H₁₇NO₂ ) by the addition of a hydrogen bromide molecule. Constitutional isomerism arises from variations in functional group placement:
| Isomer Type | Structural Variation | Example |
|---|---|---|
| Ether position | Methoxyethoxy group on alternate carbons | 3-(2-methoxyethoxy)-2-methylpropan-1-amine |
| Amine position | Primary vs. secondary amine configuration | 2-(2-methoxyethoxy)-2-methylpropan-2-amine |
| Branching differences | Methyl group relocation | 3-(2-methoxyethoxy)-3-methylpropan-1-amine |
The compound’s structural rigidity, imposed by the branched 2-methylpropan-1-amine core, limits stereoisomerism but permits constitutional variations in ether and amine positioning.
Hydrobromide Salt Formation Mechanisms
The conversion of the free base to its hydrobromide salt involves a straightforward acid-base reaction:
$$
\text{C₇H₁₇NO₂ (free base)} + \text{HBr} \rightarrow \text{C₇H₁₈BrNO₂ (salt)}
$$
Mechanistic steps :
- Protonation : The lone electron pair on the primary amine nitrogen attacks a proton from hydrobromic acid, forming a quaternary ammonium cation.
- Ion pairing : The bromide anion (Br⁻) electrostatically associates with the positively charged ammonium center.
Reaction conditions :
- Solvent : Polar aprotic solvents (e.g., dichloromethane) facilitate proton transfer.
- Temperature : Room temperature (20–25°C) suffices due to the exothermic nature of the reaction.
This salt formation enhances crystallinity and stability, making the compound more amenable to purification and storage.
Comparative Analysis of Free Base vs. Salt Forms
The physicochemical and functional disparities between the free base and hydrobromide salt are summarized below:
Functional implications :
- Synthetic utility : The free base’s nucleophilic amine is reactive in alkylation or acylation reactions, whereas the salt’s protonated amine is inert, favoring use as a stable intermediate.
- Analytical handling : The salt’s crystalline nature simplifies characterization via X-ray diffraction or nuclear magnetic resonance (NMR) spectroscopy.
Properties
Molecular Formula |
C7H18BrNO2 |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)-2-methylpropan-1-amine;hydrobromide |
InChI |
InChI=1S/C7H17NO2.BrH/c1-7(2,6-8)10-5-4-9-3;/h4-6,8H2,1-3H3;1H |
InChI Key |
DMSLWPLTDVUDJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)OCCOC.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to 1-Amino-2-methylpropan-2-ol
The amino alcohol 1-amino-2-methylpropan-2-ol is a critical precursor. Several documented methods exist:
Patent-Documented Preparation
- Patent CN1911899A describes a method for preparing 2-amino-2-methyl-1-propanol (a closely related isomer) involving controlled reaction conditions to optimize yield and purity.
- The process emphasizes electrostatic stabilization effects to improve product isolation.
- The patent claims improved safety and efficiency over traditional methods.
Etherification to Form 1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane
Reaction Strategy
- The ether linkage is formed between the amino alcohol and 2-methoxyethanol or its derivatives.
- Common approaches include Williamson ether synthesis, involving the reaction of the amino alcohol with an alkyl halide or tosylate derivative of 2-methoxyethanol under basic conditions.
- Protection of the amino group may be necessary to prevent side reactions.
Typical Conditions
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Activation of 2-methoxyethanol | Tosyl chloride or halogenation | Pyridine or base, low temperature | Formation of 2-methoxyethyl tosylate or halide |
| Nucleophilic substitution | 1-Amino-2-methylpropan-2-ol + activated 2-methoxyethanol | Base (e.g., NaH), aprotic solvent (THF, DMF), reflux | Formation of ether linkage |
- Post-reaction purification typically involves extraction, drying, and chromatography.
Formation of Hydrobromide Salt
- The final step involves treating the free base of 1-[(1-amino-2-methylpropan-2-yl)oxy]-2-methoxyethane with hydrobromic acid (HBr) to form the hydrobromide salt.
- This salt form enhances compound stability and solubility for downstream applications.
| Salt Formation Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Protonation | Hydrobromic acid (aqueous or ethanolic) | Room temperature, stirring | Salt precipitates or crystallizes; isolated by filtration |
Summary Table of Preparation Methods
Analytical and Purification Considerations
- Intermediate and final product purity is confirmed by NMR (1H, 13C), MS, and melting point analysis.
- Amino alcohol intermediate is often used without further purification to avoid decomposition.
- Salt formation improves handling and characterization.
Research Findings and Industrial Relevance
- The amino alcohol intermediate is widely used in pharmaceutical and biochemical research, making its efficient synthesis critical.
- The hydrobromide salt form is preferred for enhanced stability and solubility.
- Patent literature indicates ongoing optimization efforts for safer, higher-yielding processes.
- No direct commercial-scale synthesis of the exact compound was found, but methods are extrapolated from closely related compounds.
Chemical Reactions Analysis
1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide is utilized in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with three analogs: Citalopram Hydrobromide (antidepressant), 1-(1-Amino-2-methylpropan-2-yl)-3-ethylcyclopentan-1-ol (research chemical), and 1-(1,1-dimethylethoxy)-2-methylpropane (ether derivative).
Pharmacological and Industrial Relevance
- Citalopram Hydrobromide demonstrates the significance of hydrobromide salts in enhancing drug stability and bioavailability . The target compound may share these advantages but lacks documented therapeutic use.
Biological Activity
1-[(1-Amino-2-methylpropan-2-yl)oxy]-2-methoxyethane hydrobromide, also known by its CAS number 89514-97-6, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 252.35 g/mol. It features a unique structure that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₄N₂O₂ |
| Molecular Weight | 252.35 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| LogP | 2.15 |
Research on the biological activity of this compound has primarily focused on its effects on cellular signaling pathways and enzyme activity. One study indicated that compounds similar to this compound can modulate matrix metalloproteinases (MMPs), which are crucial in extracellular matrix remodeling and inflammation processes.
Inhibition of MMPs
Matrix metalloproteinases play significant roles in tissue remodeling, and their dysregulation is associated with various diseases, including osteoarthritis. The compound has shown potential in inhibiting MMP13 expression in IL-1β-stimulated cells, which is vital for cartilage degradation prevention.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.
Cytotoxicity Screening
In a screening study involving 400 compounds, researchers evaluated cytotoxicity using the MTS assay. Compounds exhibiting over 80% cell viability were considered non-cytotoxic. Among these, several demonstrated significant inhibitory effects on IL-1β-induced MMP13 expression, indicating their potential therapeutic roles in inflammatory conditions .
Inhibitory Effects on ECM-Degrading Enzymes
A detailed examination of candidate compounds revealed that certain analogs could suppress the mRNA expression of ADAMTS4 and ADAMTS9—enzymes involved in cartilage degradation—when stimulated by IL-1β. This finding suggests that this compound could be beneficial in managing osteoarthritis by modulating these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
